2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide to form 5-(2-fluorophenyl)-1,2,4-oxadiazole.
Coupling with phenol: The oxadiazole derivative is then reacted with 3-hydroxybenzaldehyde in the presence of a base like potassium carbonate to form 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenol.
Formation of the final product: The phenol derivative is then reacted with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has been studied for its potential as an antitubercular agent. It has shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains
Mechanism of Action
The exact mechanism of action of 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is not fully understood. it is believed to interfere with the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. The compound may target specific enzymes or pathways involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: This compound shares the oxadiazole core and has similar biological activity.
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide: Another derivative with potential antitubercular activity.
Uniqueness
2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its efficacy as an antitubercular agent compared to other similar compounds.
Properties
Molecular Formula |
C22H16FN3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H16FN3O3/c23-19-12-5-4-11-18(19)22-25-21(26-29-22)15-7-6-10-17(13-15)28-14-20(27)24-16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27) |
InChI Key |
YEPUVYBNAOTOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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